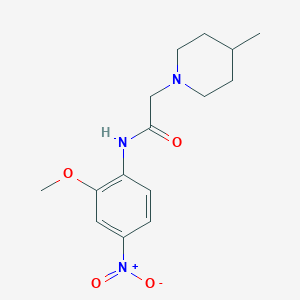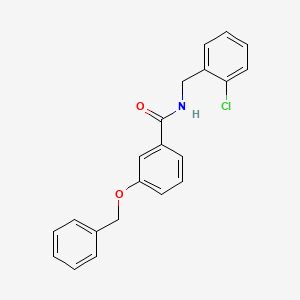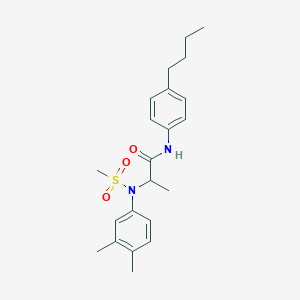![molecular formula C23H19N5O4 B4233547 3-nitro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-(1-pyrrolidinyl)benzamide](/img/structure/B4233547.png)
3-nitro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-(1-pyrrolidinyl)benzamide
Übersicht
Beschreibung
3-nitro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-(1-pyrrolidinyl)benzamide, commonly known as 'OXSI-2', is a potent and selective inhibitor of the protein kinase CK1ε. CK1ε is a member of the casein kinase 1 family of serine/threonine protein kinases, which plays a crucial role in regulating various cellular processes, including circadian rhythm, cell division, and DNA repair. OXSI-2 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammation.
Wirkmechanismus
OXSI-2 exerts its pharmacological effects by selectively inhibiting the activity of CK1ε. CK1ε plays a crucial role in regulating the activity of several key signaling pathways, including the Wnt/β-catenin pathway, the Hedgehog pathway, and the DNA damage response pathway. By inhibiting CK1ε, OXSI-2 can modulate these pathways and alter cellular processes such as cell cycle progression, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
OXSI-2 has been shown to have several biochemical and physiological effects in preclinical studies. In cancer cells, OXSI-2 inhibits cell proliferation and induces apoptosis by altering the activity of key signaling pathways. In neurodegenerative disease models, OXSI-2 improves cognitive function and reduces neuroinflammation by modulating the activity of glial cells. In inflammatory disease models, OXSI-2 reduces the production of pro-inflammatory cytokines and modulates the activity of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
OXSI-2 has several advantages as a research tool for studying the role of CK1ε in various cellular processes. It is a potent and selective inhibitor of CK1ε, which allows for specific modulation of CK1ε activity without affecting other kinases. OXSI-2 has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, OXSI-2 also has some limitations as a research tool. It has a relatively short half-life, which requires frequent dosing in in vivo studies. In addition, OXSI-2 may have off-target effects on other kinases at higher concentrations.
Zukünftige Richtungen
Several future directions for research on OXSI-2 can be identified. First, further studies are needed to elucidate the precise mechanisms of action of OXSI-2 in different cellular processes and disease models. Second, the potential therapeutic applications of OXSI-2 in various diseases need to be further explored in preclinical and clinical studies. Third, the development of more potent and selective CK1ε inhibitors based on the structure of OXSI-2 may lead to the discovery of new therapeutic agents. Fourth, the combination of OXSI-2 with other drugs or therapies may enhance its efficacy and reduce its limitations. Finally, the development of new methods for delivering OXSI-2 to specific tissues or cells may increase its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
OXSI-2 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, OXSI-2 has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative disease research, OXSI-2 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. In addition, OXSI-2 has been studied for its potential anti-inflammatory and immunomodulatory effects in various inflammatory diseases.
Eigenschaften
IUPAC Name |
3-nitro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O4/c29-22(15-8-9-18(19(14-15)28(30)31)27-11-1-2-12-27)25-17-6-3-5-16(13-17)23-26-21-20(32-23)7-4-10-24-21/h3-10,13-14H,1-2,11-12H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNLDTHJLDHLPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC=N5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(methylthio)pyrimidine](/img/structure/B4233467.png)
![N-benzyl-N-[3-(4-morpholinyl)propyl]-N'-phenylthiourea](/img/structure/B4233470.png)
![1-(2,4-dimethylphenyl)-3-[(4-hydroxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4233476.png)
![[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2(3H)-yl]acetonitrile](/img/structure/B4233483.png)
![2-(4-chlorophenoxy)-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B4233490.png)


![2-[2-iodo-6-methoxy-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-N-(2-methylphenyl)acetamide dihydrochloride](/img/structure/B4233514.png)
![N-phenyl-N'-(3-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}propyl)urea](/img/structure/B4233527.png)
![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4233531.png)

![2-(3,4-dimethoxyphenyl)-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide](/img/structure/B4233546.png)
![N-isopropyl-3,3-diphenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4233550.png)
